molecular formula C12H12N2 B3213593 (2-(Pyridin-2-yl)phenyl)methanamine CAS No. 1121584-98-2

(2-(Pyridin-2-yl)phenyl)methanamine

Cat. No.: B3213593
CAS No.: 1121584-98-2
M. Wt: 184.24 g/mol
InChI Key: VUZGGOOCZBZKGP-UHFFFAOYSA-N
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Description

(2-(Pyridin-2-yl)phenyl)methanamine is an organic compound with the molecular formula C12H12N2 It consists of a phenyl group substituted with a pyridin-2-yl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-2-yl)phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with benzylamine in the presence of a palladium catalyst. The reaction proceeds via a cross-coupling mechanism, forming the desired product under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: (2-(Pyridin-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-(Pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a copper-catalyzed oxidation process where water acts as the oxygen donor . This transformation involves the activation of C-H bonds and the formation of the corresponding ketone.

Comparison with Similar Compounds

  • Phenyl(pyridin-2-yl)methanone
  • Pyridin-2-yl-methanes
  • N-(Pyridin-2-yl)amides

Comparison: (2-(Pyridin-2-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, its ability to undergo efficient oxidation to form ketones under mild conditions sets it apart from other pyridine derivatives .

Properties

IUPAC Name

(2-pyridin-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZGGOOCZBZKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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